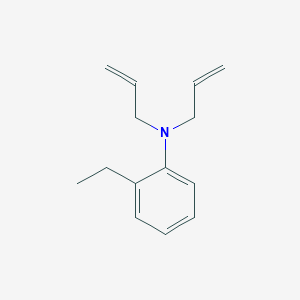
N,N-Diallyl-2-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diallyl-2-ethylaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of two allyl groups and an ethyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Allylation: One common method for preparing N,N-Diallyl-2-ethylaniline involves the direct allylation of 2-ethylaniline with allyl halides in the presence of a base.
Catalytic Methods: Another approach involves the use of catalysts such as palladium or tungsten oxide supported on zirconium dioxide to facilitate the allylation process.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yields and selectivity. The use of solid catalysts in these processes helps in achieving efficient and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Diallyl-2-ethylaniline can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in substitution reactions where the allyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield various reduced derivatives .
Aplicaciones Científicas De Investigación
Chemistry: N,N-Diallyl-2-ethylaniline is used as a building block in the synthesis of various organic compounds. It is also employed in polymerization reactions to create novel polymeric materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antileishmanial activity when combined with other drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable in the synthesis of specialty chemicals .
Mecanismo De Acción
The mechanism of action of N,N-Diallyl-2-ethylaniline involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to specific physiological effects. For example, its antileishmanial activity is attributed to its ability to induce reactive oxygen species (ROS) production and modulate immune responses .
Comparación Con Compuestos Similares
- N,N-Diallyl-2,4-dimethylaniline
- N,N-Diallyl-p-toluidine
- N,N-Diallyl-m-toluidine
Comparison: N,N-Diallyl-2-ethylaniline is unique due to the presence of the ethyl group on the aniline ring, which can influence its reactivity and properties. Compared to other diallyl anilines, it may exhibit different chemical behaviors and applications due to this structural variation .
Propiedades
Número CAS |
241821-32-9 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
2-ethyl-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-10-8-7-9-13(14)6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 |
Clave InChI |
XPZCWUNQJXLPGM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1N(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


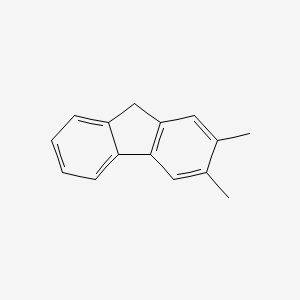
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
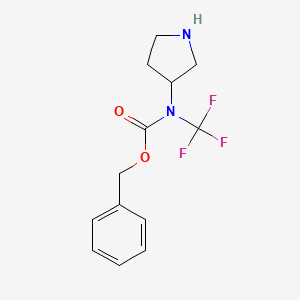
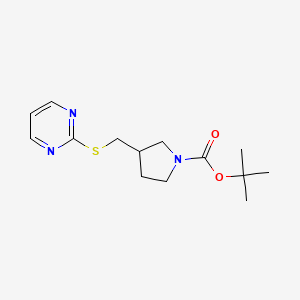
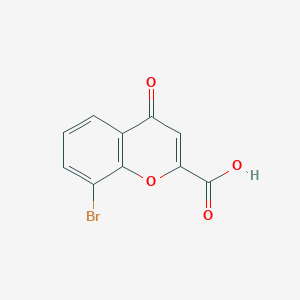
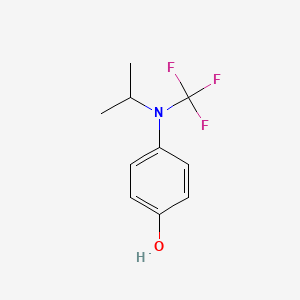
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
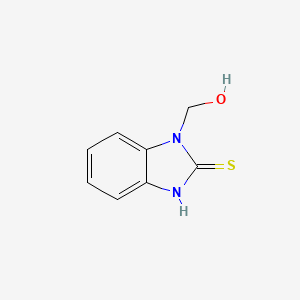
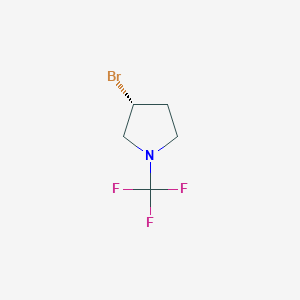


![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
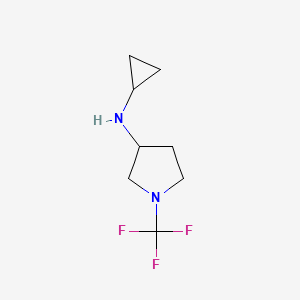
![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13965638.png)
